molecular formula C17H16ClNO2 B5874152 1-[(4-chloro-3-methylphenoxy)acetyl]indoline

1-[(4-chloro-3-methylphenoxy)acetyl]indoline

Cat. No. B5874152
M. Wt: 301.8 g/mol
InChI Key: CZXFSCKXTONOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3-methylphenoxy)acetyl]indoline is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a derivative of indoline, a heterocyclic organic compound that has been widely studied for its pharmacological properties. The synthesis method for 1-[(4-chloro-3-methylphenoxy)acetyl]indoline involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form the corresponding acetyl derivative, followed by the reaction with indoline in the presence of a base.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline have been studied in various in vitro and in vivo models. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-chloro-3-methylphenoxy)acetyl]indoline in lab experiments include its potential as a multi-targeted agent for cancer, inflammation, and viral infections. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For research on 1-[(4-chloro-3-methylphenoxy)acetyl]indoline include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in in vivo models. Additionally, this compound may be studied for its potential use in combination therapy with other anticancer, anti-inflammatory, or antiviral agents.

Synthesis Methods

The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline involves the following steps:
Step 1: Preparation of 4-chloro-3-methylphenol by reacting 3-methylphenol with thionyl chloride and sodium hydroxide.
Step 2: Preparation of 4-chloro-3-methylphenoxyacetic acid by reacting 4-chloro-3-methylphenol with acetic anhydride and sodium acetate.
Step 3: Preparation of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline by reacting 4-chloro-3-methylphenoxyacetic acid with indoline in the presence of a base such as sodium hydroxide.

Scientific Research Applications

1-[(4-chloro-3-methylphenoxy)acetyl]indoline has shown promising results in various research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12-10-14(6-7-15(12)18)21-11-17(20)19-9-8-13-4-2-3-5-16(13)19/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFSCKXTONOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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